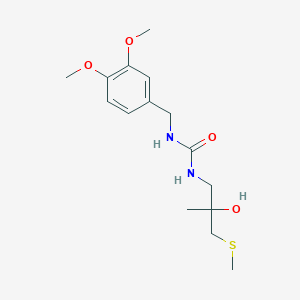

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-15(19,10-22-4)9-17-14(18)16-8-11-5-6-12(20-2)13(7-11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCHFZFCPRMJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the benzyl intermediate.

Introduction of the Propyl Group: The intermediate is then reacted with a compound that introduces the 2-hydroxy-2-methyl-3-(methylthio)propyl group.

Urea Formation: Finally, the compound is treated with a urea derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups and the thioether group can be oxidized under suitable conditions.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The benzyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong acids or bases, or specific catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea could have various applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea would depend on its specific interactions with biological molecules. It could involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

This analog replaces the methylthio group with a thiophen-3-yl ring (a sulfur-containing aromatic heterocycle). Key differences include:

- Aromatic vs. Aliphatic Sulfur : The thiophene ring enables π-π stacking interactions with biological targets, whereas the methylthio group in the target compound offers conformational flexibility and reduced steric hindrance.

- Hydroxyl Position: The hydroxyl group is at position 3 in the analog vs.

Other Urea Derivatives with Sulfur-Containing Groups

However, urea derivatives with mercapto (-SH) groups (e.g., 3-mercaptobutan-2-one) may exhibit higher reactivity but poorer metabolic stability due to oxidation susceptibility.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Features

*logP values estimated via fragment-based methods.

- Lipophilicity : The target compound’s logP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The thiophene analog’s higher logP (~2.8) may improve tissue penetration but reduce solubility.

Biological Activity

The compound 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a urea derivative that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the existing research findings on its biological activity, including its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Molecular Weight: 348.45 g/mol

- Functional Groups: Urea, methoxy groups, hydroxyl group, and a methylthio group.

Antitumor Activity

Recent studies have demonstrated that urea derivatives exhibit a range of antitumor activities. For instance, compounds similar in structure to This compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that similar urea compounds had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types including lung, ovarian, and breast cancers .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example:

- Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 has been linked to reduced tumor growth and increased apoptosis in cancer cells. Compounds derived from similar structures have shown up to 57% inhibition of GSK-3β at concentrations as low as 1.0 μM .

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting that this compound may possess antimicrobial properties. Urea derivatives often exhibit broad-spectrum antimicrobial activity, which can be beneficial in treating infections caused by resistant strains of bacteria .

Analgesic Properties

Some studies have indicated that urea derivatives can also exhibit analgesic effects. The mechanism typically involves modulation of pain pathways through interaction with neurotransmitter systems .

Study on Antitumor Effects

A recent study synthesized a series of urea derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that several compounds exhibited significant antiproliferative activity with IC50 values comparable to standard chemotherapeutic agents .

Research on Enzyme Inhibition

Another study focused on the inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in inflammation and blood pressure regulation. The findings revealed that certain urea derivatives effectively inhibited sEH both in vitro and in vivo, suggesting potential therapeutic applications in cardiovascular diseases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.